![molecular formula C22H20FN3O2S2 B2616108 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 877653-42-4](/img/structure/B2616108.png)

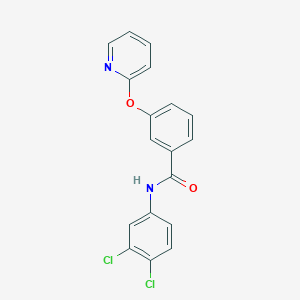

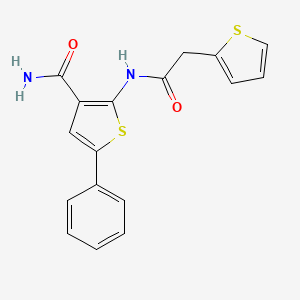

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

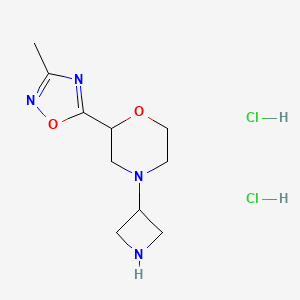

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The compound can be synthesized via structural modifications of tazemetostat . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, which is a heterocyclic compound . The compound also contains a fluorophenyl group and an acetamide group .Chemical Reactions Analysis

The compound is a part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized via structural modifications of tazemetostat . The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid proceeds by a tandem mechanism .Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

One significant area of application is in the development of radiopharmaceuticals for imaging specific proteins in the brain using Positron Emission Tomography (PET). For instance, derivatives within the related chemical series have been utilized for the radiosynthesis of selective radioligands. These compounds target the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. The synthesis methods and biological evaluations suggest potential for these compounds in diagnosing and studying neuroinflammatory conditions through imaging (Dollé et al., 2008; Damont et al., 2015).

NMR Spectroscopy

Research involving bicyclic thiophene derivatives, closely related to the compound , has contributed to the understanding of molecular interactions observable by NMR spectroscopy. Studies on these compounds have documented observations such as through-space H–F coupling, which are valuable for elucidating structural and electronic properties of molecules (Hirohashi et al., 1975).

Therapeutic Potential

Additionally, derivatives of the compound have been explored for their therapeutic potential. Research includes the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These studies provide insights into the compound's interaction with biological targets and its potential application in developing new treatments for neurological conditions (Severina et al., 2020).

Antimicrobial and Antitumor Activity

Research has also extended into antimicrobial and antitumor applications. Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, derived from similar chemical frameworks, have shown promising antimicrobial and antitumor activities. These findings indicate the potential of such compounds in the development of new drugs for treating infectious diseases and cancer (Hafez & El-Gazzar, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S2/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-5,8-11H,6-7,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPRFJVPSDNFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)

![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)

![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2616042.png)